Arginyl-Methionine can be derived from dietary sources rich in proteins, such as meat, fish, dairy products, and legumes. In biological systems, it can also be synthesized through enzymatic processes involving the respective amino acids.
Arginyl-Methionine is classified as a peptide and falls under the category of bioactive peptides, which are known for their physiological effects beyond basic nutrition. These peptides can act as signaling molecules and may influence various metabolic pathways.
The synthesis of Arginyl-Methionine can be achieved through several methods, including:
In chemical synthesis, the activation of carboxylic acid groups of amino acids is crucial for peptide bond formation. Common reagents include dicyclohexylcarbodiimide and 1-hydroxybenzotriazole, which facilitate the coupling reactions between arginine and methionine.
Arginyl-Methionine has a specific molecular structure characterized by the following:
The structural properties can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its conformation and stability.
Arginyl-Methionine can participate in various biochemical reactions, including:
The stability of Arginyl-Methionine under physiological conditions is essential for its functionality. Factors such as pH, temperature, and the presence of enzymes can significantly affect its reactivity.
Arginyl-Methionine exerts its effects through several mechanisms:
Research indicates that peptides like Arginyl-Methionine can influence cellular processes such as apoptosis, proliferation, and differentiation by modulating signaling pathways.
Analytical techniques such as high-performance liquid chromatography are commonly employed to assess purity and concentration in research applications.
Arginyl-Methionine has several applications in scientific research:
The molecular partnership between arginine and methionine residues—collectively termed "arginyl-methionine"—creates unique structural motifs that govern protein-protein interactions (PPIs). The cationic guanidinium group of arginine forms salt bridges, hydrogen bonds, and cation-π interactions with partner proteins, while methionine’s hydrophobic, flexible thioether side chain contributes to van der Waals contacts and adaptive binding interfaces. This combinatorial chemistry enables precise spatial and energetic control over interaction networks [1] [4].
In Saccharomyces cerevisiae, methylation of arginine residues within the RNA-binding hub protein Npl3 by methyltransferase Hmt1 dynamically regulates its binding affinity for partners like Air2 and Ded1. Biochemical assays confirmed a statistically significant increase in Npl3-Air2 and Npl3-Ded1 interactions upon arginine methylation, attributed to structural rearrangements that optimize interfacial complementarity. This methylation-dependent enhancement was absent when catalytically inactive Hmt1 (G68R mutant) was co-expressed, confirming the allosteric role of methylarginine in PPI modulation [1].
Similarly, adsorption studies on silica surfaces revealed that proteins enriched in arginine show enhanced electrostatic binding to negatively charged substrates. Comparative proteomic analysis demonstrated that adsorbed proteins contain 38% more arginine residues than non-adsorbed counterparts, underscoring its role in initial surface recognition. Methionine’s contribution manifests in later stages, where its hydrophobicity and conformational flexibility facilitate irreversible protein spreading via hydrophobic contacts with siloxane bridges [4].
Table 1: Amino Acid Determinants in Protein-Surface Adsorption
| Parameter | Adsorbed Proteins | Non-Adsorbed Proteins | 
|---|---|---|
| Arginine Content | High (38% increase) | Low | 
| Aromatic Amino Acid Content | Low | High (2× π-π interactions) | 
| Structural Rigidity | Low ("soft" proteins) | High ("hard" proteins) | 
These principles extend to intracellular complexes. Molecular dynamics simulations of phosphoglycerate kinase 1 (PGK1) reveal that asymmetric dimethylation of R206 (meR206-PGK1) induces conformational shifts that stabilize methionine-rich hydrophobic pockets, facilitating recruitment of effector proteins. This remodeling enhances PGK1’s role in glycolytic enzyme clustering and signal transduction [8].
Methionine serves as the metabolic precursor for S-adenosylmethionine (SAM-e), the universal methyl donor for arginine methylation. Methionine adenosyltransferase catalyzes methionine’s ATP-dependent conversion to SAM-e, which subsequently fuels methyltransferase reactions. Cellular SAM-e pools thus directly dictate the kinetic capacity for arginine methylation [8] [9].
In colorectal cancer (CRC) cells, methionine deprivation reduces intracellular SAM-e by >60%, quantified via UPLC-MS/MS. This depletion suppresses PRMT1-mediated asymmetric dimethylation of PGK1 at R206 (meR206-PGK1), disrupting its phosphorylation at S203 and impairing glycolytic flux. SAM-e supplementation fully rescues meR206-PGK1 levels, confirming SAM-e as the limiting cofactor in this pathway. Notably, methionine’s metabolic flux into SAM-e exceeds its incorporation into protein synthesis by 10-fold in proliferating cells, highlighting its prioritized role in methylation [8] [9].
Table 2: SAM-e Dependency in Arginine Methylation
| Condition | SAM-e Level | meR206-PGK1 | PGK1 S203 Phosphorylation | 
|---|---|---|---|
| Methionine-replete | 100% | High | Enhanced | 
| Methionine-deprived | <40% | Undetectable | Suppressed | 
| Methionine-deprived + SAM-e | ~95% | Restored | Restored | 
Transcriptional regulation further links methionine availability to SAM-e synthesis. The oncoprotein YAP, activated by arginine methylation at R124 (meR124-YAP), induces expression of the methionine transporter SLC43A2. This establishes a feedforward loop: methionine → SAM-e → meR124-YAP → SLC43A2 → methionine uptake. Disrupting this loop via SLC43A2 inhibition depletes SAM-e and sensitizes cancer cells to chemotherapy [9].
Protein arginine methyltransferase 1 (PRMT1) exhibits stringent specificity for target arginines adjacent to methionine-rich motifs. Structural analyses reveal that PRMT1’s active site contains a hydrophobic cavity that accommodates methionine’s thioether moiety, positioning the guanidinium group of arginine for methyl transfer. Mutagenesis of methionine-flanking residues (e.g., M205 in PGK1) reduces methylation efficiency by >80%, demonstrating the necessity of methionine for substrate recognition [2] [8].
PRMT1 exclusively generates ω-NG,NG-asymmetric dimethylarginine (ADMA), unlike PRMT7, which produces monomethylarginine (MMA). Crystal structures of Trypanosoma brucei PRMT7 (TbPRMT7) bound to S-adenosylhomocysteine (AdoHcy) and histone H4 peptide reveal a constricted active site (width: ~5 Å vs. PRMT1’s 8 Å) that sterically hinders MMA accommodation for dimethylation. Key residues (E172, E181, Q329) form hydrogen bonds with the target arginine but prevent its reorientation after monomethylation. Mutating Q329 to alanine expands the cavity, enabling TbPRMT7 to produce symmetric dimethylarginine (SDMA), illustrating how active-site architecture dictates product specificity [3] [6].
Table 3: PRMT Catalytic Specificity Determinants
| PRMT Type | Product | Active Site Width | Key Determinants | 
|---|---|---|---|
| PRMT1 | ADMA | ~8 Å | Hydrophobic substrate pocket; Met-recognition residues | 
| PRMT7 | MMA | ~5 Å | E172, E181, Q329; steric occlusion | 
| PRMT7 Q329A mutant | SDMA | ~7 Å | Expanded cavity enabling MMA repositioning | 
In cancer systems, PRMT1’s selectivity for methionine-proximal arginines drives pathological signaling. meR206-PGK1 recruits extracellular signal-regulated kinase (ERK), which phosphorylates PGK1 at S203. This phosphorylation inhibits mitochondrial pyruvate utilization, redirecting metabolism toward glycolysis—a hallmark of colorectal cancer. CRISPR-mediated substitution of PGK1 R206 with lysine (R206K) ablates methylation and suppresses xenograft growth, confirming the indispensability of this arginyl-methionine axis [8].
The arginyl-methionine dyad orchestrates redox homeostasis through interconnected mechanisms:
Table 4: Redox Parameters Modulated by Arginyl-Methionine
| Redox System | Arginine Contribution | Methionine Contribution | 
|---|---|---|
| ROS Quenching | Stabilizes antioxidant enzymes | Direct ROS scavenging (→ Met-SO) | 
| Glutathione Synthesis | Regulates NADPH supply via mePGK1 | Provides cysteine via SAM-e | 
| Oxidative Damage Repair | Facilitates DNA-binding of repair factors | Protects ATP-binding sites | 
In hepatocellular carcinoma, methionine deprivation exacerbates sorafenib-induced oxidative stress, increasing superoxide levels 3.5-fold. This synergy arises from simultaneous depletion of SAM-e (reducing GSH) and inhibition of YAP methylation (impairing NADPH-regulating targets). The antioxidant N-acetylcysteine reverses these effects, confirming the centrality of redox balance in this pathway [9].
The coupled redox functions of arginine and methionine create a buffered system: Methionine oxidation consumes ROS while sparing critical cysteines, and arginine-dependent enzyme methylation ensures NADPH flux for regeneration. This partnership enables cells to withstand fluctuations in oxidative stress without irreversible damage [8] [9].
                                    
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